molecular formula C16H19N3OS B11989409 N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11989409
M. Wt: 301.4 g/mol
InChI Key: RDESGHCWCBCERU-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
  • 4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide stands out due to its unique thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H19N3OS/c1-18-8-10-19(11-9-18)14-6-4-13(5-7-14)17-16(20)15-3-2-12-21-15/h2-7,12H,8-11H2,1H3,(H,17,20)

InChI Key

RDESGHCWCBCERU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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